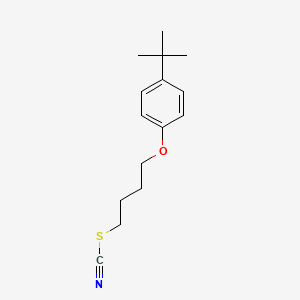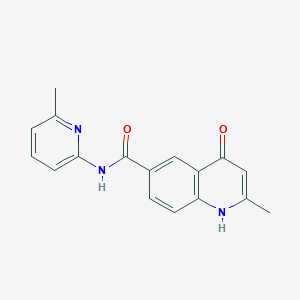
4-(4-tert-butylphenoxy)butyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-Butylphenoxy)butyl thiocyanate: is an organic compound characterized by the presence of a thiocyanate group attached to a butyl chain, which is further connected to a phenoxy group substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenoxy)butyl thiocyanate typically involves the reaction of 4-tert-butylphenol with butyl bromide to form 4-(4-tert-butylphenoxy)butane. This intermediate is then reacted with thiocyanate salts under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-tert-Butylphenoxy)butyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. Conditions may involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are commonly used, often in the presence of catalysts such as transition metal complexes.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the thiocyanate group.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Amines and other reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-(4-tert-Butylphenoxy)butyl thiocyanate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its thiocyanate group can act as a reactive site for labeling and detection purposes.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, lubricants, and additives. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-butylphenoxy)butyl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic substitution reactions, allowing the compound to modify proteins, enzymes, and other biomolecules. The phenoxy and tert-butyl groups provide steric hindrance and stability, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
4-tert-Butylphenol: A precursor in the synthesis of 4-(4-tert-butylphenoxy)butyl thiocyanate, known for its use in the production of epoxy resins and curing agents.
2,4-Di-tert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
Butyl thiocyanate: A simpler thiocyanate compound with different reactivity and applications.
Uniqueness: this compound stands out due to its combination of a bulky tert-butyl group and a reactive thiocyanate group. This unique structure imparts specific reactivity and stability, making it valuable in specialized applications where both steric hindrance and reactivity are required.
Propiedades
IUPAC Name |
4-(4-tert-butylphenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-15(2,3)13-6-8-14(9-7-13)17-10-4-5-11-18-12-16/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNMAHLWPGFOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCSC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[ethyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5078640.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5078643.png)
![ethyl {3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5078645.png)

![N-(4-fluorophenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5078669.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5078674.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-propoxybenzamide](/img/structure/B5078686.png)
![1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B5078696.png)
![N-[4-(aminosulfonyl)phenyl]-3,5-dichlorobenzamide](/img/structure/B5078703.png)
![N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B5078712.png)
![12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B5078713.png)
